Norfenefrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Norfenefrine, also known as norephedrine, is a metabolite of norepinephrine (noradrenaline). It is formed when the body breaks down norepinephrine. While norfenefrine itself has no significant physiological effects, its measurement in urine or blood serves as a biomarker for sympathetic nervous system activity ().

Assessing Sympathetic Nervous System Activity

Norfenefrine levels reflect sympathetic nervous system activity. This system plays a crucial role in the body's "fight-or-flight" response, increasing heart rate, blood pressure, and blood sugar levels during stress or physical exertion. Researchers measure norfenefrine levels to understand how the sympathetic nervous system reacts in various situations ().

For example, studies have investigated changes in norfenefrine levels in response to:

- Acute Stress: Researchers have observed elevated norfenefrine levels in individuals experiencing acute stress, such as public speaking or psychological testing ().

- Exercise: Norfenefrine levels typically increase during exercise due to the body's increased demand for oxygen and energy ().

- Neurological Disorders: Norfenefrine levels may be altered in some neurological disorders that affect the sympathetic nervous system, such as Parkinson's disease ().

Understanding Metabolic Processes

Norfenefrine measurement can also provide insights into metabolic processes. Studies have explored how factors like diet and medications may influence norfenefrine excretion.

For instance, research suggests that a high-carbohydrate diet might lead to increased norfenefrine excretion compared to a high-fat diet ().

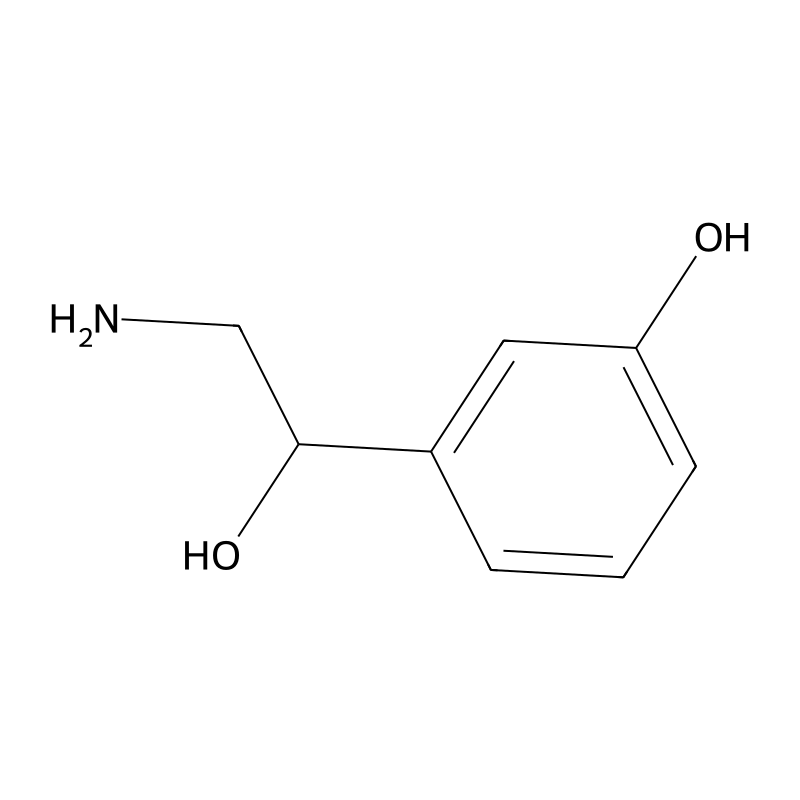

Norfenefrine, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is an adrenergic agent classified as a sympathomimetic drug. It is primarily used in the treatment of hypotension (low blood pressure) and is marketed in various regions including Europe, Japan, and Mexico. As a naturally occurring trace amine, norfenefrine plays a role as a minor neurotransmitter in the brain. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 153.18 g/mol .

Norfenefrine acts predominantly as an alpha-1 adrenergic receptor agonist, which facilitates vasoconstriction and increases blood pressure. It is particularly effective in acute hypotensive states such as those resulting from pheochromocytomectomy, sympathectomy, spinal anesthesia, myocardial infarction, septicemia, and blood transfusions .

Norfenefrine acts by mimicking the effects of the sympathetic nervous system. It binds to alpha and beta-adrenergic receptors on target cells, leading to various cellular responses. Stimulation of alpha receptors causes vasoconstriction (narrowing of blood vessels), increased blood pressure, and relaxation of smooth muscle in the airways []. Beta-adrenergic receptor stimulation can result in increased heart rate, bronchodilation (relaxation of airways), and glycogenolysis (breakdown of glycogen for energy) [].

Norfenefrine can cause side effects like headache, nausea, vomiting, anxiety, and insomnia []. In high doses, it can lead to more severe effects like hypertension (high blood pressure), arrhythmias (irregular heartbeats), and angina (chest pain) []. Norfenefrine can also interact with other medications, potentially causing dangerous interactions. It is crucial to consult with a healthcare professional before using norfenefrine [].

- Hydroxylation: The presence of hydroxyl groups allows for further functionalization.

- Oxidation: Norfenefrine can be oxidized to form m-hydroxymandelic acid.

- Alkylation: The amino group can participate in alkylation reactions forming derivatives with different alkyl groups.

These reactions are important for synthesizing analogs and understanding its metabolism .

Norfenefrine exhibits significant biological activity primarily through its action on adrenergic receptors. It has been shown to:

- Increase vascular resistance leading to elevated blood pressure.

- Induce contractions in vascular smooth muscle, particularly noted in studies involving rabbit pulmonary artery strips .

- Function as a neurotransmitter in the central nervous system, influencing various physiological processes.

Its pharmacological profile indicates that it may have similar efficacy to other sympathomimetics like midodrine but may be less effective in certain contexts .

The synthesis of norfenefrine typically involves several steps:

- Starting Material: The synthesis often begins with phenethylamine derivatives.

- Hydroxylation: Introduction of hydroxyl groups at the meta position relative to the amino group is crucial.

- Purification: The product is purified through crystallization or chromatography to obtain the desired hydrochloride salt for medical use.

Specific synthetic routes may vary depending on the desired purity and yield .

Norfenefrine is primarily utilized in medical settings for:

- Treatment of Hypotension: It is administered to manage low blood pressure during surgical procedures or critical care situations.

- Adjunct Therapy: It can be used alongside other medications during cardiac arrest or severe hypotensive episodes .

- Research: As a model compound for studying adrenergic receptor interactions and sympathomimetic drug development.

Brand names include Novadral and several formulations available under different manufacturers .

Norfenefrine has been studied for its interactions with various drugs:

- Increased Tachycardia Risk: Co-administration with butylscopolamine may heighten the risk of tachycardia.

- Dopaminergic Interactions: Certain dopaminergic agents may influence norfenefrine's efficacy and side effects .

Understanding these interactions is vital for ensuring patient safety during therapeutic use.

Norfenefrine shares structural similarities with several other compounds within the phenethylamine family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Feature |

|---|---|---|

| Norepinephrine | High | Endogenous catecholamine with strong cardiovascular effects |

| Phenylephrine | Moderate | Primarily used as a nasal decongestant; selective alpha-1 agonist |

| Octopamine | High | Less potent sympathomimetic activity; found in some foods |

| Metaraminol | Moderate | Used for hypotension; structurally similar but with different receptor selectivity |

| Midodrine | Moderate | Specifically designed for orthostatic hypotension; more selective than norfenefrine |

These comparisons highlight norfenefrine's unique position as both a naturally occurring neurotransmitter and a therapeutic agent with specific applications in managing blood pressure .

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance Spectroscopy

Predicted and experimental one-dimensional proton and carbon Nuclear Magnetic Resonance spectra confirm the catechol ethylamine structure of Norfenefrine. In deuterium oxide at one hundred megahertz, the proton spectrum exhibits an aromatic multiplet centred at seven point zero two to seven point twenty four parts per million (four protons) and aliphatic signals at three point twenty eight (benzylic methylene, two protons) and three point eighty six parts per million (β-hydroxy methine, one proton) [1] [2]. The predicted carbon spectrum at four hundred megahertz shows six aromatic carbons between one hundred fourteen and one hundred forty three parts per million and aliphatic carbons at sixty two point three (benzylic carbon) and sixty eight point nine parts per million (β-carbon bearing the hydroxy group) [3].

Table 1. Key experimental and predicted Nuclear Magnetic Resonance chemical-shift assignments for Norfenefrine (solvent = deuterium oxide, twenty five degrees Celsius).

| Nucleus | Position | Chemical shift / parts per million | Multiplicity | Source |

|---|---|---|---|---|

| Proton | H-2, H-6 | 7.02–7.24 | multiplet | 1 |

| Proton | H-3, H-5 | 6.67–6.75 | multiplet | 1 |

| Proton | CH₂–NH₂ | 3.28 | doublet of doublets | 1 |

| Proton | CH–OH | 3.86 | multiplet | 1 |

| Carbon | C-1 (ipso) | 143.0 | singlet | 6 |

| Carbon | C-2 / C-6 | 132.1 | singlet | 6 |

| Carbon | C-3 / C-5 | 116.4 | singlet | 6 |

| Carbon | CH-OH | 68.9 | singlet | 6 |

| Carbon | CH₂–NH₂ | 62.3 | singlet | 6 |

3.1.2 Mass Spectrometry Analysis

Electron-impact and chemical-ionisation spectra display a prominent molecular ion at mass-to-charge one hundred fifty three, consistent with the calculated monoisotopic mass of one hundred fifty three point zero seven nine daltons [4] [5]. In gas chromatography–mass spectrometry with methane reagent gas, the molecular ion fragments to yield major product ions at mass-to-charge one hundred thirty seven (loss of water) and ninety one (tropylium cation), while liquid chromatography–tandem mass spectrometry in positive electrospray mode typically monitors the transition one hundred fifty three → one hundred thirty seven for quantification of the free base [5]. Predicted collision-induced dissociation at forty electron-volt shows additional fragments at mass-to-charge one hundred nineteen and eighty nine [5].

Table 2. Selected quantitative mass-spectrometric parameters for Norfenefrine.

| Platform | Ionisation mode | Quantifier transition (parent → product) / mass-to-charge | Limit of quantification | Source |

|---|---|---|---|---|

| Quadrupole time-of-flight, electrospray | positive | 153 → 137 | ten picograms per millilitre (plasma) | 29 |

| Triple quadrupole, electrospray | positive | 153 → 137 | two point five picograms per millilitre (plasma) | 36 |

| Gas chromatography, chemical ionisation | positive | 153 → 137 | qualitative; retention index one thousand one hundred seventy four | 16 |

3.1.3 Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum recorded in acidic aqueous medium (pH ≤ three) exhibits maxima at two hundred, two hundred twenty eight and two hundred eighty nanometres [6]. The band at two hundred eighty nanometres is attributed to π–π* transitions of the phenolic ring, whereas the deeper ultraviolet maxima arise from the catechol moiety [6] [7].

Chromatographic Methods

3.2.1 High-Performance Liquid Chromatography

Reversed-phase High-Performance Liquid Chromatography with electrochemical or fluorescence detection is routinely applied to bio-analysis of Norfenefrine and related catecholamines. Alumina extraction followed by isocratic elution on a strong cation-exchange column with sodium phosphate buffer–acetonitrile affords detection limits below zero point four nanomoles per litre in urine [8]. A ten-minute gradient on a C-eighteen column coupled to tandem mass spectrometry reaches a lower limit of quantification of zero point zero five five nanograms per millilitre in plasma after simple acetonitrile precipitation [9]. Recent diode-array methods using hydrophilic interaction columns have been introduced for phase-two sulfate metabolites, providing peak-purity assessment through full-spectrum acquisition [10] [11].

3.2.2 Gas Chromatography

Gas Chromatography with chemical-ionisation detection separates Norfenefrine after derivatisation to reduce polarity. Under a standard sixty metre dimethylpolysiloxane column, the retention index is approximately one thousand one hundred seventy four and the compound elutes near five and one-half minutes when analysed with methane reagent gas [4]. Stable-isotope dilution Gas Chromatography–tandem Mass Spectrometry with pentafluoropropionic anhydride derivatives achieves a ten picogram per millilitre limit of quantification in one hundred microlitre plasma aliquots [12].

3.2.3 Thin-Layer Chromatography

Catecholamines, including Norfenefrine, migrate distinctly on silica gel Thin-Layer Chromatography plates developed with n-butanol–acetic acid–water (four : one : one, volume ratio). After ninhydrin visualization, Norfenefrine displays a retention factor of approximately zero point four five, allowing preliminary differentiation from positional isomers such as octopamine [13].

Table 3. Representative chromatographic conditions and analytical performance.

| Technique | Stationary phase | Mobile phase | Detector | Limit of detection | Source |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography | Strong cation-exchange | sodium phosphate buffer : acetonitrile (isocratic) | fluorescence after diphenylethylenediamine derivatisation | < 0.4 nanomoles per litre | 22 |

| High-Performance Liquid Chromatography–tandem Mass Spectrometry | C-eighteen | water 0.2 percent formic acid ∕ methanol gradient | tandem mass spectrometer | 0.018 nanograms per millilitre | 65 |

| Gas Chromatography–tandem Mass Spectrometry | dimethylpolysiloxane | helium, temperature programme | negative-ion chemical ionisation | 10 picograms per millilitre | 29 |

| Thin-Layer Chromatography | silica gel | n-butanol ∕ acetic acid ∕ water (4 : 1 : 1) | ninhydrin spray, densitometry | qualitative | 24 |

Detection and Quantification Methodologies

Electrochemical detection exploits the facile oxidation of the catechol group; alumina-adsorbed extracts injected onto reverse-phase columns yield detection limits of three hundred picograms for Norfenefrine standards [14]. Fluorogenic pre-column derivatisation with one-two-diphenylethylenediamine permits simultaneous fluorescence monitoring of both Norfenefrine and epinephrine with within-day precision of three to four percent and detection limits below zero point four nanomoles per litre [8]. Tandem mass-spectrometric multiple-reaction-monitoring provides the greatest selectivity; protein-precipitated plasma analysed on a triple quadrupole instrument affords linear calibration from two point five to five thousand picograms per millilitre with correlation coefficients exceeding zero point nine nine nine [15] [9]. Distinction from the positional isomer octopamine is achieved by monitoring the sulfate conjugate in rapid polarity-switching liquid chromatography–tandem mass spectrometry [16].

Sample Preparation Techniques

Efficient isolation of Norfenefrine from biological matrices hinges on its polarity and susceptibility to oxidation:

Alumina batch adsorption at alkaline pH followed by acid elution concentrates catecholamines while removing phospholipids, enabling electrochemical detection [14] [13].

Solid-phase extraction on phenylboronic acid cartridges retains the catechol function via reversible boronate ester formation; subsequent derivatisation with pentafluoropropionic anhydride yields volatile derivatives for Gas Chromatography–tandem Mass Spectrometry [12].

Protein precipitation with acetonitrile, combined with on-line strong cation-exchange clean-up, produces clear supernatants for high-throughput liquid chromatography–tandem mass spectrometry quantification with negligible matrix suppression [9].

Reductive ethylation using deuterated acetaldehyde labels primary amine groups, improving ionisation efficiency and permitting ultra-trace determination of free Norfenefrine in plasma down to two point five picograms per millilitre [15].

These extraction protocols routinely yield recoveries exceeding eighty percent for Norfenefrine with intra-day coefficients of variation below ten percent [12] [15] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA05 - Norfenefrine

Pictograms

Irritant

Other CAS

536-21-0

15308-34-6

Wikipedia

Use Classification

Dates

High sensitivity deep-UV LED-based z-cell photometric detector for capillary liquid chromatography

Yan Li, Pavel N Nesterenko, Roger Stanley, Brett Paull, Mirek MackaPMID: 30143218 DOI: 10.1016/j.aca.2018.06.005

Abstract

A new high sensitivity deep-UV LED photometric detector with a z-type flow cell (45 nL or 180 nL) for miniaturised and portable capillary liquid chromatography (LC) was designed and fabricated to overcome sensitivity limitations due to short pathlength in on-capillary detectors. The new detector has a 10 mm geometric pathlength and uses high intensity light-emitting diodes (LED) as light sources in the deep-UV range (254 nm and 280 nm). No optical reference was necessary due to the low drift in the signal. Stray light was minimized by the use of an adjustable slit with a 0.5 mm pinhole. The direct relationship between absorbance and concentration was obtained using dichromate to evaluate the sensitivity and the linearity range of the detector. Performance of the miniaturised version was compared with that obtained from a commercial benchtop detector for capillary LC under the same conditions using the same optical z-cell. The miniaturised version exhibited a superior performance across all parameters, including 3 times higher effective pathlength, 4 times higher upper limit of detector linearity, and 2-5 times lower stray light levels. An application of the new detector was shown with the detection of l-dopa, l-tyrosine, norfenefrine, phenylephrine and tyramine, separated using capillary LC. The baseline noise level recorded was as low as 3.9 μAU. Further, the detector was applied in a miniaturised capillary LC for the indirect detection of common inorganic anions. In comparison to an on-capillary LED detector applied under similar chromatographic conditions, there was a 50 times higher signal to noise (S/N) ratio.Fatal non-accidental alpha-lipoic acid intoxication in an adolescent girl

B Hadzik, H Grass, E Mayatepek, T Daldrup, T HoehnPMID: 24810749 DOI: 10.1055/s-0034-1372622

Abstract

The aim of our report is to increase awareness that the antioxidant alpha-lipoic acid, which is marketed primarily as weight loss and energy supplement, has potentially lethal effects. A 14-year-old girl ingested in suicidal intention a large amount of alpha-lipoic acid, which led to multiorgan failure and subsequent death within 24 h. Multiorgan failure consisted of decreased myocardial contractility, seizures, anuria, thrombocytopenia, and coagulopathy. Therapy consisted of ventilation, anticonvulsive treatment and circulatory support with high-dose catecholamines. According to alpha-lipoic acid serum levels following ingestion the girl must have ingested a minimum of 10 alpha-lipoic acid tablets of 600 mg each. This is the first report on a fatal case of alpha-lipoic acid ingestion, which is intended to inform physicians, pharmacists and patients about critical side effects of this allegedly innocuous drug.A multichannel electrophoresis microchip platform for rapid chiral selector screening

Yan Gao, Yong Luo, Jianhua Qin, Bingcheng LinPMID: 18384040 DOI: 10.1002/elps.200700384

Abstract

This study presents a four-channel electrophoresis chip platform, featuring double-cross hydrostatic sample injection, for rapid chiral selector screening. This platform needs only five electrodes to drive microchip electrophoresis in four separate channels for screening four chiral selectors at a time. To demonstrate the performance of this screening platform, eight neutral CDs and their derivatives as chiral selectors were screened towards two FITC-labeled chiral compounds. The screening could be accomplished in less than 2 min. Dimethyl-beta-CD and hydroxypropyl-alpha-CD was demonstrated to be the appropriate selectors for FITC-norfenefrine and FITC-baclofen, respectively. The established platform is easy to operate and suitable for rapid screening process, which is expected to be a potential platform for high-throughput screening of chiral selectors.Sympathetic nervous system activity and anti-lipolytic response to iv-glucose load in subcutaneous adipose tissue of obese and obese type 2 diabetic subjects

Uwe Schumann, Christopher P Jenkinson, Andreas Alt, Martina Zügel, Jürgen M Steinacker, Marion Flechtner-MorsPMID: 28346464 DOI: 10.1371/journal.pone.0173803

Abstract

The study aim was to investigate the effect of endogenous insulin release on lipolysis in subcutaneous adipose tissue after adrenergic stimulation in obese subjects diagnosed with type 2 diabetes (T2D). In 14 obese female T2D subjects, or 14 obese non-T2D controls, glycerol concentration was measured in response to the α1,2,ß-agonist norepinephrine, the α1-agonist norfenefrine and the ß2-agonist terbutaline (each 10-4 M), using the microdialysis technique. After 60 minutes of stimulation, an intravenous glucose load (0.5 g/kg lean body mass) was given. Local blood flow was monitored by means of the ethanol technique. Norepinephrine and norfenefrine induced a four and three fold rise in glycerol dialysate concentration (p<0.001, each), with a similar pattern in adipose tissue. Following agonist stimulation and glucose infusion, endogenous insulin release inhibited lipolysis in the presence of norepinephrine, which was more rapid and pronounced in healthy obese controls than in T2D subjects (p = 0.024 obese vs T2D subjects). Insulin-induced inhibition of lipolysis in the presence of norfenefrine was similar in all study participants. In the presence of terbutaline the lipolysis rate increased two fold until the effect of endogenous insulin (p<0.001). A similar insulin-induced decrease in lipolysis was observed for each of the norfenefrine groups and the terbutaline groups, respectively. Adipose tissue blood flow remained unchanged after the iv-glucose load. Both norepinephrine and norfenefrine diminished blood flow slightly, but insulin reversed this response (p<0.001 over the entire time). Terbutaline alone and terbutaline plus increased endogenous insulin augmented local blood flow (p<0.001 over the entire time). In conclusion, a difference in insulin-induced inhibition of lipolysis was observed in obese T2D subjects compared to obese healthy controls following modulation of sympathetic nervous system activity and is assumed to be due to ß1-adrenoceptor mediated stimulation by norepinephrine.Roles of MMP-2/-9 in cardiac dysfunction during early multiple organ failure in an ovine animal model

Jeremias Wohlschlaeger, Henning D Stubbe, Klaus J Schmitz, Naomasa Kawaguchi, Atsushi Takeda, Nobuakira Takeda, Frank Hinder, Hideo A BabaPMID: 16308106 DOI: 10.1016/j.prp.2005.08.009

Abstract

Biventricular dilation and severe cardiac dysfunction are observed during septic shock. However, when endotoxemia and vasoconstrictor-masked hypovolemia work in concert in the pathogenesis of shock, the clinical scenario is more adverse compared to one of the insults acting alone. Matrix metalloproteinases (MMPs) are involved in chronic and acute heart failure by degrading the mechanical scaffold of the heart and several intracellular proteins. Therefore, the roles of MMP-2, MMP-9, MT1-MMP, focal adhesion kinase (FAK), and Paxillin in hearts of early multiple organ failure induced by norfenefrine-masked hypovolemia and endotoxemia were investigated in an ovine model. Experimental groups included (1) norfenefrine-masked hypovolemia plus endotoxemia (NMH+ENDO) (n=6), (2) norfenefrine-masked hypovolemia without endotoxemia (NMH) (n=6), (3) recurrent endotoxemia during normovolemia (ENDO) (n=6), and (4) healthy untreated controls (CON) (n=3). Apoptosis was determined by TUNEL-staining. Gel zymography revealed significantly increased MMP-2 activity in NMH+ENDO compared to ENDO and controls. MMP-9 activity was significantly elevated in all experimental groups. MMP-2 was significantly increased at the protein level, while MMP-9 was unaltered. MT1-MMP was not significantly changed in any group. Increased MMP activities were associated with cardiac deterioration. MMP-2/-9 activity and phosphorylated Paxillin (p-Paxillin) expression correlated positively with cardiomyocyte apoptosis. This study underscores the pivotal roles of MMP in acute cardiac dysfunction during early multiple organ failure in combined vasoconstrictor-masked hypovolemic and endotoxemia shock.Chiral separations on multichannel microfluidic chips

Yan Gao, Zheng Shen, Hui Wang, Zhongpeng Dai, Bingcheng LinPMID: 16278920 DOI: 10.1002/elps.200500283

Abstract

Chiral separations of FITC-labeled basic drugs on multichannel microfluidic chips with LIF detector were investigated. A preliminary screening procedure for seven neutral CDs was performed under optimized conditions for chiral separations of three FITC-labeled drugs (baclofen, norfenefrine, and tocainide) on a mono-channel microfluidic chip. According to the results of screening, FITC-baclofen and FITC-norfenefrine as well as two chiral selectors including gamma-CD and dimethyl-beta-CD (DM-beta-CD) were selected as models to perform chiral separations on a two-channel chip. FITC-baclofen enantiomers were separated completely by gamma-CD in one channel, while resolution of FITC-norfenefrine enantiomers was achieved by DM-beta-CD in the other channel in the same run. Furthermore, the feasibility of using one chiral selector to separate multiple chiral samples was studied on a four-channel chip. These results show that multichannel chip has a potential for chiral high-throughput screening.[Depot novadral as a prophylactic in circulatory collapse after epidural anesthesia]

H JORGENSENPMID: 14407910 DOI:

Abstract

Sympathetic regulation of glucose uptake by the alpha1-adrenoceptor in human obesity

Marion Flechtner-Mors, Christopher P Jenkinson, Andreas Alt, Hans K Biesalski, Guido Adler, Herwig H DitschuneitPMID: 15090628 DOI: 10.1038/oby.2004.70

Abstract

To investigate the involvement of alpha1-adrenoceptors in the sympathetic regulation of glucose uptake in human adipocytes.Twenty-four severely obese subjects participated in this study. The microdialysis technique was used to determine interstitial glucose concentration after stimulation of abdominal subcutaneous adipose tissue with the alpha1-agonist norfenefrine, the alpha1,2beta-agonist norepinephrine, and both agents in combination with the alpha1-antagonist urapidil. The effect of beta-adrenoceptor stimulation was assessed by orciprenaline. Changes in local blood flow were determined using the ethanol escape technique.

Both norfenefrine and norepinephrine induced a concentration-dependent decrease of interstitial glucose concentration, with a greater decrease observed with norepinephrine. Preperfusion of adipose tissue with urapidil inhibited glucose decrease. The inhibition was overcome with high concentrations of norfenefrine and norepinephrine, respectively. Both adrenergic agents induced tachyphylaxia. Urapidil enhanced extracellular glucose level at high concentration. Blood flow decreased in the presence of norfenefrine and norepinephrine but increased in response to urapidil. The accelerated blood flow due to urapidil was counteracted by norepinephrine and norfenefrine. Orciprenaline decreased interstitial glucose concentration and increased nutritive blood flow. The observed changes in blood flow induced by adrenergic agents were not related to glucose uptake.

The stimulatory effect of the sympathetic nerves on glucose uptake in subcutaneous adipose tissue appears to be mediated by the alpha1-adrenoceptor. Norepinephrine enhances glucose entry into adipocytes independently of insulin action. In obese subjects with insulin resistance, the alpha1-adrenergic receptor may provide an important alternative pathway for glucose uptake.

[On the hypotensive effect of modern psychopharmaca and its therapeutic management by the circulatory agent Novadral]

F SCHLAKEPMID: 14498499 DOI:

Abstract

A new copper(I)-tetrahydrosalen-catalyzed asymmetric Henry reaction and its extension to the synthesis of (S)-norphenylephrine

Yan Xiong, Fei Wang, Xiao Huang, Yuehong Wen, Xiaoming FengPMID: 17068834 DOI: 10.1002/chem.200601262